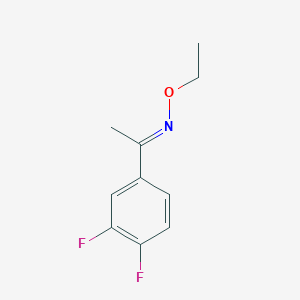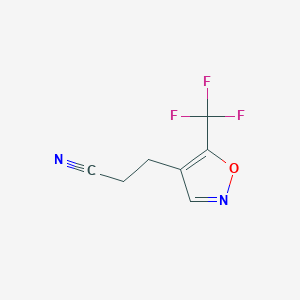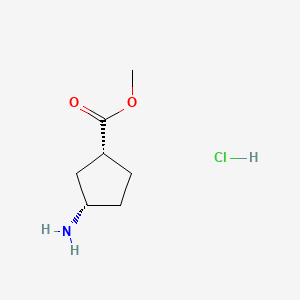![molecular formula C11H10F3NO2 B3040698 Methyl (E)-3-[2-Amino-4-(trifluoromethyl)phenyl]acrylate CAS No. 231296-89-2](/img/structure/B3040698.png)
Methyl (E)-3-[2-Amino-4-(trifluoromethyl)phenyl]acrylate
Descripción general
Descripción
Methyl (E)-3-[2-Amino-4-(trifluoromethyl)phenyl]acrylate, also known as MATA, is an organic compound that was first synthesized in the mid-1980s. It is a colorless, water-soluble liquid that has a variety of uses due to its unique properties. MATA is a versatile compound that is used in a variety of applications, including as a reagent for organic synthesis, as a surfactant, and as a catalyst for polymerization. It has also been used in the development of pharmaceuticals, cosmetics, and other products.
Aplicaciones Científicas De Investigación
Photopolymerization Initiator
Methyl (E)-3-[2-Amino-4-(trifluoromethyl)phenyl]acrylate has been studied for its application as a photopolymerization initiator. Wu et al. (2016) synthesized a thioxanthone-based polymerizable visible light photoinitiator, which demonstrated effective photopolymerization of various acrylates under xenon light exposure. This initiator showed potential for use in food packaging or biomedical fields due to its high activity and migration stability (Wu et al., 2016).
Photoredox Photoinitiating Systems
Another application is in the development of photoredox photoinitiating systems. Tomal et al. (2019) proposed novel 2-amino-4-methyl-6-phenyl-benzene-1,3-dicarbonitrile derivatives as photosensitizers. These derivatives showed effectiveness in initiating photopolymerization processes under soft irradiation conditions, demonstrating versatility in free-radical polymerization and other polymer network synthesis (Tomal et al., 2019).
Study of Molecular Structure
The molecular structure of related compounds has been a subject of research. Karthikeyan et al. (2012) investigated the structure of a closely related compound, providing insights into the conformations and interactions at a molecular level. This kind of research is crucial for understanding the chemical properties and potential applications of such compounds (Karthikeyan et al., 2012).
Corrosion Inhibition
The compound's derivatives have been explored for corrosion inhibition. Zhang Zhe et al. (2009) used a derivative to form self-assembled films on iron surfaces, demonstrating significant protection against iron corrosion. This application could be vital in industrial processes where metal preservation is critical (Zhang Zhe et al., 2009).
Reaction Mechanism Studies
Liu et al. (2016) studied the reaction mechanism of a closely related compound, emphasizing the role of water and substrate in catalyzing and stabilizing the reaction. Understanding such mechanisms is essential for developing more efficient chemical processes and synthesis methods (Liu et al., 2016).
Antimalarial Agent Development
Research has also been conducted in the medical field, with Wiesner et al. (2003) developing novel compounds as potential anti-malarial agents. These studies are crucial for finding new treatments for diseases and understanding the biological activity of such compounds (Wiesner et al., 2003).
Environmental Applications
The environmental application of these compounds is also notable. Wu et al. (2016) studied the removal of methyl acrylate waste gas using a biotrickling filter, showcasing the potential of these compounds in environmental protection and waste treatment processes (Wu et al., 2016).
Mecanismo De Acción
Target of Action
The trifluoromethyl group, which is part of the compound, plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
Compounds with a trifluoromethyl group are known to undergo trifluoromethylation of carbon-centered radical intermediates .
Biochemical Pathways
The trifluoromethylation of carbon-centered radical intermediates is a known process involving this compound .
Action Environment
It is known that the trifluoromethylation process can occur under certain conditions .
Propiedades
IUPAC Name |
methyl (E)-3-[2-amino-4-(trifluoromethyl)phenyl]prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO2/c1-17-10(16)5-3-7-2-4-8(6-9(7)15)11(12,13)14/h2-6H,15H2,1H3/b5-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLLEXKUYCBJED-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=C(C=C(C=C1)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=C(C=C(C=C1)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (E)-3-[2-Amino-4-(trifluoromethyl)phenyl]acrylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-3-pyridyl benzo[b]thiophene-2-carboxylate](/img/structure/B3040616.png)
![N1-[6-(4-fluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide](/img/structure/B3040618.png)
![2,3-Dichloro-4-{[6-(4-fluorophenoxy)-3-pyridyl]imino}but-2-enoic acid](/img/structure/B3040619.png)


![4-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B3040622.png)
![Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine]](/img/structure/B3040624.png)






